molecular formula C10H8BrF3O2 B1409518 Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate CAS No. 1415045-26-9

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate

Cat. No. B1409518
CAS RN: 1415045-26-9
M. Wt: 297.07 g/mol
InChI Key: DXILCBLDPQFLRM-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are generally characterized by a benzene ring connected to an ester functional group . They are commonly utilized in a variety of applications across multiple industries .


Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The molecular structure of methyl benzoate compounds typically consists of a benzene ring connected to an ester functional group .


Chemical Reactions Analysis

Methyl benzoate is often used as a reagent in organic synthesis . It can play a role in the formation of a variety of complex organic compounds .


Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate,” but the information available does not detail specific applications for this compound. It appears that this compound may be used in advanced chemical applications due to its unique blend of reactivity and selectivity, as suggested by one source .

Safety and Hazards

Methyl benzoate compounds can cause irritation upon contact with the skin, eyes, or respiratory system . Therefore, appropriate handling precautions should always be observed .

Future Directions

There is interest in the potential of methyl benzoate as a biofuel, particularly for aviation applications, due to its high energy density and low freezing point . Additionally, research is being conducted into the use of methyl benzoate compounds in increasing the membrane permeability of short peptides .

properties

IUPAC Name

methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXILCBLDPQFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170854
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate

CAS RN

1415045-26-9
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415045-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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